molecular formula C16H12O4 B12924412 2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 5438-61-9

2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B12924412
CAS No.: 5438-61-9
M. Wt: 268.26 g/mol
InChI Key: KNIKQAVPAFENMU-OQLLNIDSSA-N
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Description

2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one: is a chemical compound with the following structural formula:

C22H22O4\text{C}_{22}\text{H}_{22}\text{O}_4 C22​H22​O4​

It belongs to the class of benzofuran derivatives and exhibits interesting biological properties. The compound’s systematic IUPAC name is (2E,6E)-2-(4-Hydroxy-3-methoxybenzylidene)-6-(4-methoxybenzylidene)cyclohexanone .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common method is the reaction between a substituted benzaldehyde (such as 4-hydroxy-3-methoxybenzaldehyde) and a substituted cyclohexanone (such as 4-methoxybenzylidene cyclohexanone). The reaction typically proceeds under acidic or basic conditions.

Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory using standard organic synthesis techniques.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions at different positions on the benzofuran ring are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of reaction pathways would be needed to identify major products.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antioxidant effects.

    Biological Studies: It may serve as a probe for studying cellular processes or molecular targets.

    Materials Science: Its unique structure could inspire novel materials or functionalized derivatives.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular receptors or enzymes, affecting signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar structural features include other benzofuran derivatives like flavonoids and natural products.

Properties

CAS No.

5438-61-9

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O4/c1-19-14-8-10(6-7-12(14)17)9-15-16(18)11-4-2-3-5-13(11)20-15/h2-9,17H,1H3/b15-9+

InChI Key

KNIKQAVPAFENMU-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3O2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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